molecular formula C7H17ClN2O B065440 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride CAS No. 168818-68-6

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Cat. No. B065440
M. Wt: 180.67 g/mol
InChI Key: XCTPMBZCYFICBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex chemical reactions. For instance, a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs were identified as ligands for nociceptin receptors, indicating the chemical's utility in receptor binding studies (Ho et al., 2007). Another synthesis method employs isonipecotate as a starting material and involves Curtius rearrangement, demonstrating the compound's versatility in chemical synthesis (Jiang et al., 2004).

Molecular Structure Analysis

Studies on molecular structure, such as crystal and Hirshfeld surface analysis, shed light on the compound's crystalline nature and intermolecular interactions (Gümüş et al., 2022). The conformation of the piperidine ring has been explored, showing interactions between axial hydroxyl groups and axial methyl groups (Cygler et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride showcase its reactivity and potential for creating bioactive compounds, as seen in the synthesis of CCR5 antagonists, highlighting the chemical's importance in medicinal chemistry (Jiang et al., 2004).

Physical Properties Analysis

The physical properties of piperidine derivatives have been characterized through various spectroscopic methods, providing insights into their vibrational spectra and molecular dynamics. For instance, the molecular structure, vibrational spectroscopic, DFT, and molecular docking studies of specific derivatives elucidate their interaction potentials and structural stability (Wu et al., 2022).

Chemical Properties Analysis

Analyzing the chemical properties involves examining the compound's reactivity and stability under different conditions. The synthesis and properties of oligo-N-4-aminopyridine and its oligomer–metal complexes demonstrate the compound's utility in developing materials with potential antibacterial properties (Kaya & Koyuncu, 2003).

Scientific Research Applications

  • Specific Scientific Field: Solar Energy, specifically in the development of Perovskite Solar Cells .
  • Summary of the Application: This compound is used as an additive in the fabrication of perovskite solar cells. It helps to improve the efficiency and stability of these cells .
  • Results or Outcomes: The addition of this compound resulted in an increase in the efficiency of the solar cells. Specifically, the power conversion efficiency (PCE) increased from 20.15% to 23.52%. Additionally, the use of this compound improved the stability of the solar cells .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas for future research, such as new synthetic routes, potential applications, and modifications to the compound that might enhance its properties.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPMBZCYFICBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

CAS RN

168818-68-6
Record name 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168818-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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